molecular formula C13H11F3N2O2 B15210896 N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide CAS No. 87784-06-3

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide

Cat. No.: B15210896
CAS No.: 87784-06-3
M. Wt: 284.23 g/mol
InChI Key: JNOSBFHJDYYEFO-UHFFFAOYSA-N
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Description

N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoroacetamide moiety attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide typically involves a multi-step reaction process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.

    Addition of the Trifluoroacetamide Moiety: The trifluoroacetamide group is incorporated through an acylation reaction using trifluoroacetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.

Major Products

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with different substituents replacing the benzyl group.

Scientific Research Applications

N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Benzyl-2-methyloxazol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.

    N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide: Contains an additional benzyl group.

Uniqueness

N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87784-06-3

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19)

InChI Key

JNOSBFHJDYYEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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